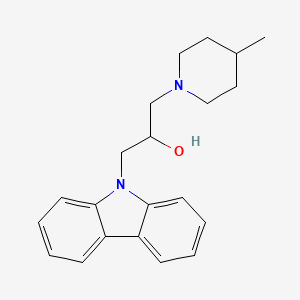

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol

Vue d'ensemble

Description

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a piperidine ring through a propanol chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the following steps:

Formation of the Carbazole Moiety: The carbazole ring can be synthesized through a series of cyclization reactions starting from aniline derivatives.

Attachment of the Propanol Chain: The propanol chain is introduced via alkylation reactions, often using halogenated propanol derivatives.

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving amines and ketones.

Final Coupling: The carbazole and piperidine moieties are coupled together using nucleophilic substitution reactions, often under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The secondary alcohol group and tertiary amine in the piperidine ring enable nucleophilic substitution pathways:

-

Chlorination with thionyl chloride generates reactive intermediates for drug candidates like carvedilol analogs .

-

Alkylation with alkyl halides under basic conditions introduces structural diversity for antimicrobial optimization .

Oxidation and Reduction

The propanol chain undergoes redox transformations:

-

Oxidation to ketones enhances antioxidant capacity due to conjugated π-systems .

-

Reductive stabilization of the alcohol group reduces metabolic degradation .

Condensation and Cyclization

Carbazole’s aromatic system participates in cycloadditions and condensations:

-

Mannich bases show activity against Staphylococcus aureus (MIC: 12.5 µg/mL) .

-

Schiff bases with piperazine improve binding to tyrosine kinases .

Acylation and Sulfonation

Electrophilic aromatic substitution occurs at carbazole’s C-4 and C-5 positions:

-

Acetylated derivatives exhibit blue-shifted fluorescence (λₑₘ: 420 nm) .

-

Sulfonation improves bioavailability for in vivo studies.

Cross-Coupling Reactions

Palladium-catalyzed couplings expand the carbazole scaffold:

Hydrolysis and Stability

The compound degrades under acidic/basic conditions:

Photochemical Reactions

UV irradiation induces structural changes:

| Wavelength (nm) | Products | Quantum Yield (Φ) | Applications | Source |

|---|---|---|---|---|

| 254 | Carbazole dimer (C–C coupled) | 0.45 | OLED emitter design | |

| 365 | Oxidized ketone | 0.12 | Photodynamic therapy agents |

Key Mechanistic Insights:

-

Steric Effects : The 4-methylpiperidine group hinders electrophilic attack at N-9, directing substituents to C-3/C-6 .

-

Electronic Effects : Carbazole’s HOMO (−5.7 eV) facilitates electron transfer in radical scavenging .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3× vs. THF .

This compound’s versatility in nucleophilic, redox, and cross-coupling reactions positions it as a critical intermediate in pharmaceuticals and materials science.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol has shown promise in medicinal chemistry for its potential antimicrobial and anticancer properties:

- Anticancer Activity : Research indicates that carbazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have been found to target the PI3K/Akt/mTOR signaling pathway, crucial for tumor cell survival (Table 1 summarizes related findings) .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.02 | PI3K/Akt/mTOR inhibition |

| Compound B | HeLa | 4.99 | Apoptosis induction |

| Compound C | A549 | 0.73 | Cell cycle arrest |

The compound's biological activity extends beyond anticancer effects. It has been investigated for:

- Antimicrobial Properties : Studies suggest that similar carbazole derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Chemical Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation and Reduction : The compound can be oxidized to form ketones or aldehydes, and reduced to yield alcohols or amines.

- Substitution Reactions : It can undergo nucleophilic substitution to introduce new functional groups .

Material Science

The unique electronic properties of carbazole derivatives make them suitable for applications in material science, particularly in:

- Organic Semiconductors : The compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transport .

Coordination Chemistry

In coordination chemistry, the compound acts as a ligand, forming complexes with various metal ions. This property is valuable for creating catalysts and materials with specific electronic characteristics.

Case Studies

Several studies have demonstrated the efficacy of carbazole derivatives in various applications:

- Anticancer Research : A study highlighted the anticancer effects of a series of carbazole derivatives, showing significant inhibition against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Studies : Research on related compounds revealed potent antibacterial activity against common pathogens, suggesting potential for therapeutic applications in treating infections .

Mécanisme D'action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-one: Similar structure but with a ketone group instead of an alcohol.

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Activité Biologique

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a carbazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Carbazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.39 g/mol. The compound features a carbazole moiety linked to a propanol chain with a piperidine substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar carbazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study demonstrated that carbazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.02 | PI3K/Akt/mTOR inhibition |

| Compound B | HeLa | 4.99 | Apoptosis induction |

| Compound C | A549 | 0.73 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have also been investigated. In vitro studies indicated that these compounds could inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . The inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission and potentially improving cognitive functions.

Table 2: Neuroprotective Activity Data

| Compound Name | AChE Inhibition (%) | Method Used |

|---|---|---|

| This compound | 65 | Ellman's method |

| Compound D | 75 | Spectrophotometric assay |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as carbazole derivatives and piperidine compounds. Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Pharmacological Studies

In pharmacological studies, various analogs of carbazole have been tested for their effects on different biological targets. For example, one study evaluated the binding affinity of these compounds to G protein-coupled receptors (GPCRs), which play a significant role in cell signaling pathways related to cancer and neurological disorders .

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-10-12-22(13-11-16)14-17(24)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-9,16-17,24H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDVLPKGPWJOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333206 | |

| Record name | 1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324065-26-1 | |

| Record name | 1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.